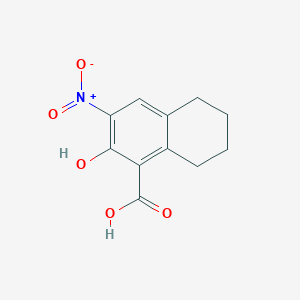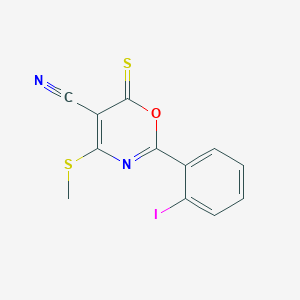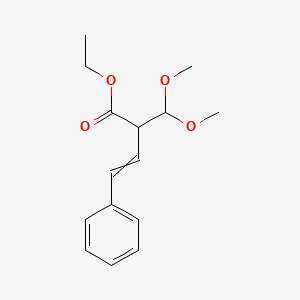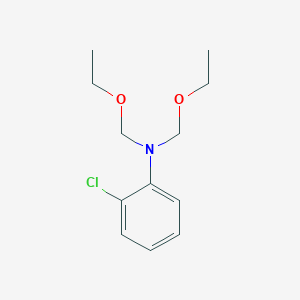
1,3-Bis(4-chloroquinolin-2-yl)imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-chloroquinolin-2-yl)imidazolidin-2-one is a chemical compound that belongs to the class of imidazolidin-2-ones. This compound is characterized by the presence of two 4-chloroquinolin-2-yl groups attached to an imidazolidin-2-one core. Imidazolidin-2-ones are known for their wide range of applications in pharmaceuticals, natural products, and as intermediates in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-chloroquinolin-2-yl)imidazolidin-2-one can be achieved through various methods. One common approach involves the direct incorporation of the carbonyl group into 1,2-diamines. Another method includes the diamination of olefins, which involves the addition of nitrogen groups to olefins. Additionally, the intramolecular hydroamination of linear urea derivatives and aziridine ring expansion are also employed .
Industrial Production Methods
Industrial production of this compound typically involves the use of metal catalysis and organocatalysis to achieve efficient and sustainable synthesis. The use of carbonylation reactions, diamination, and hydroamination are common in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(4-chloroquinolin-2-yl)imidazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
1,3-Bis(4-chloroquinolin-2-yl)imidazolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-chloroquinolin-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 1,3-Bis(4-chloroquinolin-2-yl)imidazolidin-2-one include:
1,4-bis(7-Chloroquinolin-4-yl)piperazine: This compound also contains chloroquinoline groups and is used in similar applications.
2-Imidazolidinone derivatives: These compounds share the imidazolidin-2-one core and are widely used in pharmaceuticals and organic synthesis.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of chloroquinoline and imidazolidin-2-one. This unique combination allows it to exhibit a wide range of biological activities and makes it a valuable compound in various scientific research applications .
Propriétés
Numéro CAS |
90033-79-7 |
|---|---|
Formule moléculaire |
C21H14Cl2N4O |
Poids moléculaire |
409.3 g/mol |
Nom IUPAC |
1,3-bis(4-chloroquinolin-2-yl)imidazolidin-2-one |
InChI |
InChI=1S/C21H14Cl2N4O/c22-15-11-19(24-17-7-3-1-5-13(15)17)26-9-10-27(21(26)28)20-12-16(23)14-6-2-4-8-18(14)25-20/h1-8,11-12H,9-10H2 |
Clé InChI |
ATSWZNRTOKQEFP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)N1C2=NC3=CC=CC=C3C(=C2)Cl)C4=NC5=CC=CC=C5C(=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole](/img/structure/B14394071.png)
![2-[(Chloroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14394079.png)

![5-Phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole](/img/structure/B14394086.png)

![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1-methylpropyl)phenyl]-](/img/structure/B14394093.png)

![2-[(Piperazin-1-yl)methyl]octahydro-1H-inden-1-one](/img/structure/B14394096.png)


![Diethyl [(3-benzoylphenyl)methyl]phosphonate](/img/structure/B14394114.png)
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14394120.png)
![N-Butyl-N'-(2,4-dimethylphenyl)-N-{[4-(pentyloxy)phenyl]methyl}urea](/img/structure/B14394126.png)

